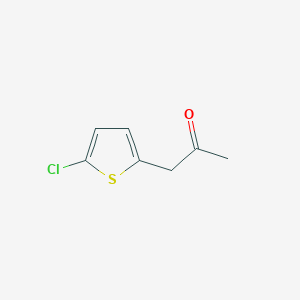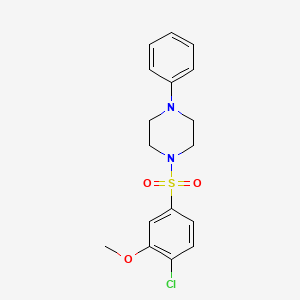
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)furan-2-carboxamide” is a complex organic molecule. It contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amine), and a tetrahydronaphthalen-1-yl group (a polycyclic aromatic hydrocarbon derived from naphthalene) which is substituted with a hydroxy and a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic system. The tetrahydronaphthalen-1-yl group is a bicyclic system, which would contribute to the rigidity of the molecule . The presence of the furan ring, a heterocyclic aromatic ring, could potentially have implications for the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of the hydroxy and methoxy groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Sigma Receptor Binding and Antiproliferative Activity
This compound and its derivatives have been studied for their binding affinities to sigma receptors, which are implicated in several biological processes including tumor proliferation. Derivatives of the N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) group have shown significant sigma(1) receptor affinity and selectivity, offering a promising perspective in tumor research and therapy. The antiproliferative activity in rat C6 glioma cells suggests potential anti-cancer properties (Berardi et al., 2005).
Synthetic Investigations and Chemical Reactivity
Studies on the synthesis and reactivity of furan-2-carboxamide derivatives have contributed to the development of new synthetic methodologies and the exploration of their chemical properties. For example, the synthesis of N-(1-Naphthyl)furan-2-carboxamide through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride has provided insights into the reactivity of these compounds, facilitating the production of complex heterocyclic structures (Aleksandrov & El’chaninov, 2017).
Solid State NMR and X-Ray Crystallography
The investigation of solid-state disorder in tetrahydronaphthalene derivatives has been enhanced through solid-state NMR and single-crystal X-ray diffraction studies. This research provides valuable data on the dynamic disorder within these compounds, contributing to our understanding of their structural properties (Facey et al., 1996).
Polyketide Biosynthesis
Research into the biosynthesis of polyketides from desert endophytic fungi has identified new polyketides with structural similarities to tetrahydronaphthalene derivatives. This work sheds light on the biosynthetic pathways of secondary metabolites and their potential applications in drug discovery (Li et al., 2018).
Development of PET Radiotracers
Analogues of the compound, designed with reduced lipophilicity for potential use as PET radiotracers, have been studied for their sigma receptor binding affinities. These studies aim to develop effective diagnostic tools for oncology, highlighting the compound’s utility in medical imaging (Abate et al., 2011).
Propriétés
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-21-13-6-7-14-12(10-13)4-2-8-17(14,20)11-18-16(19)15-5-3-9-22-15/h3,5-7,9-10,20H,2,4,8,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZMYKWJZCABPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

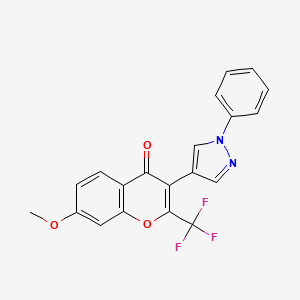
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2890589.png)
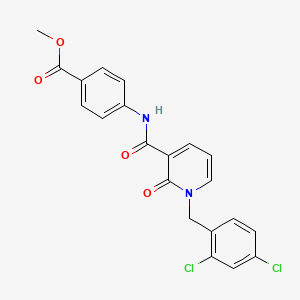

![6-Cyclopropyl-2-[1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2890595.png)
![6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
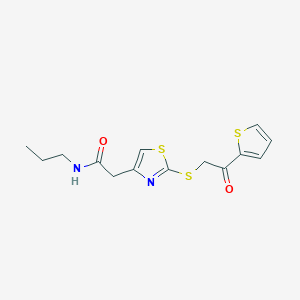
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2890599.png)
![1-[(Tert-butoxy)carbonyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid](/img/structure/B2890600.png)
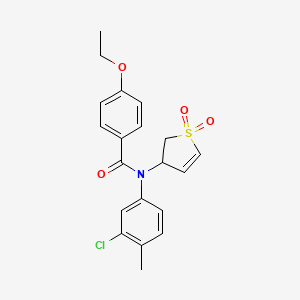
![1-(2-Fluorophenyl)-4-[(5-phenyl-3-isoxazolyl)methyl]piperazine](/img/structure/B2890602.png)
